REACTION_CXSMILES
|
C[Si](OS(C(F)(F)F)(=O)=O)(C)C.C[Si](C)(C)[O:15][CH2:16][CH2:17][O:18][Si](C)(C)C.O=[C:26]1[CH2:31][CH2:30][CH2:29][CH:28]([C:32]([O:34][CH3:35])=[O:33])[CH2:27]1>ClCCl>[O:15]1[C:26]2([CH2:31][CH2:30][CH2:29][CH:28]([C:32]([O:34][CH3:35])=[O:33])[CH2:27]2)[O:18][CH2:17][CH2:16]1
|
Name
|
|
Quantity
|
0.034 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
4.55 mL
|
Type
|
reactant
|
Smiles
|
C[Si](OCCO[Si](C)(C)C)(C)C
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
2.9 g
|
Type
|
reactant
|
Smiles
|
O=C1CC(CCC1)C(=O)OC
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred for 3 hours at −78° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with dry pyridine (0.5 mL)
|
Type
|
ADDITION
|
Details
|
poured into saturated aqueous NaHCO3
|
Type
|
EXTRACTION
|
Details
|
extracted with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether layer was dried over Na2CO3/Na2SO4
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica with 5 to 30% ethyl acetate in hexanes
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |